molecular formula C13H23N2O2PS B3001567 5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde CAS No. 211993-91-8

5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde

Cat. No. B3001567
CAS RN: 211993-91-8
M. Wt: 302.37
InChI Key: FRMKKIYWEFJJRJ-UHFFFAOYSA-N
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Description

5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as BDPF and is a versatile reagent that has been used in various fields of research, including medicinal chemistry, biochemistry, and materials science. The purpose of

Mechanism of Action

BDPF is a versatile reagent that can undergo various chemical reactions, including nucleophilic addition, Michael addition, and condensation reactions. The mechanism of action of BDPF depends on the specific reaction it is involved in. For example, in the synthesis of fluorescent dyes, BDPF acts as a reactive group that can react with other molecules to form a fluorescent product.
Biochemical and Physiological Effects:
BDPF has been shown to have various biochemical and physiological effects in scientific research. For example, BDPF has been used as a probe to study the activity of enzymes, such as proteases and kinases. It has also been used to study the binding of small molecules to proteins and nucleic acids. In addition, BDPF has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDPF is its versatility as a reagent in various chemical reactions. It is also relatively easy to synthesize, and the yield of the product is high. However, BDPF is sensitive to air and moisture, and it can decompose over time. Therefore, it is important to store BDPF in a dry and inert atmosphere to maintain its stability.

Future Directions

For the use of BDPF in scientific research include the development of new fluorescent dyes and sensors, the study of enzyme and protein activity in living cells, and the synthesis of new drugs with anti-inflammatory and anti-cancer properties.

Synthesis Methods

The synthesis of BDPF involves the reaction of furan-2-carbaldehyde with bis(diethylamino)phosphinothioyl chloride in the presence of a base. This reaction produces BDPF as a yellow solid with a high yield of up to 90%. The purity of the product can be improved by recrystallization or column chromatography.

Scientific Research Applications

BDPF has been widely used in scientific research due to its unique chemical structure and reactivity. It has been used as a reagent in the synthesis of various compounds, including fluorescent dyes, heterocyclic compounds, and organometallic complexes. BDPF has also been used in the development of new drugs, including anti-cancer and anti-inflammatory agents.

properties

IUPAC Name

5-[bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N2O2PS/c1-5-14(6-2)18(19,15(7-3)8-4)13-10-9-12(11-16)17-13/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMKKIYWEFJJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=S)(C1=CC=C(O1)C=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N2O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde

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